molecular formula C9H10INO2 B10854257 4-(131I)Iodo-L-phenylalanine CAS No. 76641-05-9

4-(131I)Iodo-L-phenylalanine

Cat. No.: B10854257
CAS No.: 76641-05-9
M. Wt: 295.09 g/mol
InChI Key: PZNQZSRPDOEBMS-WPUCPVGPSA-N
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Description

4-Iodophenylalanine I-131 is a radiolabeled amino acid derivative, specifically an iodinated form of phenylalanine. It is characterized by the presence of iodine-131, a radioactive isotope of iodine, attached to the phenyl ring of phenylalanine. This compound is primarily used in the field of nuclear medicine for diagnostic and therapeutic purposes, particularly in the treatment of certain types of cancer, such as glioblastoma .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodophenylalanine I-131 involves the iodination of phenylalanine. The process typically includes the following steps:

    Iodination Reaction: Phenylalanine is reacted with iodine-131 in the presence of an oxidizing agent, such as sodium iodate, to introduce the iodine atom at the para position of the phenyl ring.

    Purification: The reaction mixture is then purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of 4-Iodophenylalanine I-131 follows similar steps but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Quality control measures, including radiochemical purity and specific activity, are strictly monitored to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: 4-Iodophenylalanine I-131 undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the iodine atom.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or thiourea can be used to replace the iodine atom.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride are commonly used.

Major Products Formed:

    Substitution Products: Compounds with different functional groups replacing the iodine atom.

    Oxidation Products: Iodine in a higher oxidation state.

    Reduction Products: Iodine in a lower oxidation state

Scientific Research Applications

4-Iodophenylalanine I-131 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodophenylalanine I-131 involves its uptake by tumor cells through amino acid transporters, particularly the L-type amino acid transporter 1 (LAT-1). Once inside the cells, the radioactive iodine-131 emits beta particles, causing localized radiation damage to the tumor cells. This leads to the destruction of cancerous cells while minimizing damage to surrounding healthy tissue .

Comparison with Similar Compounds

    4-Iodo-L-phenylalanine: A non-radioactive analog used in similar applications but without the therapeutic effects of iodine-131.

    3-Iodotyrosine: Another iodinated amino acid used in thyroid studies and treatments.

    Iodine-123 labeled compounds: Used for diagnostic imaging due to their favorable imaging properties.

Uniqueness of 4-Iodophenylalanine I-131:

Properties

CAS No.

76641-05-9

Molecular Formula

C9H10INO2

Molecular Weight

295.09 g/mol

IUPAC Name

(2S)-2-amino-3-(4-(131I)iodanylphenyl)propanoic acid

InChI

InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1/i10+4

InChI Key

PZNQZSRPDOEBMS-WPUCPVGPSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)[131I]

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)I

Origin of Product

United States

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